3,5-Difluoro-4-(pyrrolidin-1-yl)aniline
Overview
Description
3,5-Difluoro-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C10H12F2N2 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a pyrrolidine ring attached to the 4 position of the aniline moiety . It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline typically involves the nucleophilic aromatic substitution reaction of 3,5-difluoroaniline with pyrrolidine . The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
3,5-Difluoro-4-(pyrrolidin-1-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the pyrrolidine ring, making it less complex and potentially less biologically active.
4-(Pyrrolidin-1-yl)aniline: Does not have the fluorine atoms, which can significantly alter its chemical and biological properties.
3,5-Difluoro-4-(morpholin-4-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic effects.
Uniqueness
3,5-Difluoro-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activities . These structural features make it a valuable compound for various research and development applications .
Properties
IUPAC Name |
3,5-difluoro-4-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVCGIKBCSCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179140-55-6 | |
Record name | 3,5-difluoro-4-(pyrrolidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.